N-(2-(bromomethyl)phenyl)acetamide
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Overview
Description
N-(2-(bromomethyl)phenyl)acetamide is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with a bromomethyl group at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-(bromomethyl)phenyl)acetamide can be synthesized through several methods. One common approach involves the bromination of N-(2-methylphenyl)acetamide. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction proceeds under mild conditions, often at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(bromomethyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can yield corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. Reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include N-(2-(hydroxymethyl)phenyl)acetamide, N-(2-(aminomethyl)phenyl)acetamide, and N-(2-(thiomethyl)phenyl)acetamide.
Oxidation: Products include N-(2-(carboxymethyl)phenyl)acetamide.
Reduction: Products include N-(2-(methylamino)phenyl)acetamide.
Scientific Research Applications
N-(2-(bromomethyl)phenyl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(bromomethyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)acetamide: Lacks the methyl group on the phenyl ring.
N-(2-chloromethyl)phenyl)acetamide: Contains a chloromethyl group instead of a bromomethyl group.
N-(2-(bromomethyl)phenyl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(2-(bromomethyl)phenyl)acetamide is unique due to the presence of the bromomethyl group, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
N-[2-(bromomethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H10BrNO/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
HQSRONOCNTWQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CBr |
Origin of Product |
United States |
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